molecular formula C7H6ClNO2 B15247582 6-Acetyl-3-chloropyridin-2(1H)-one

6-Acetyl-3-chloropyridin-2(1H)-one

Cat. No.: B15247582
M. Wt: 171.58 g/mol
InChI Key: VJUWSOOIWSLVMV-UHFFFAOYSA-N
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Description

6-Acetyl-3-chloropyridin-2(1H)-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of an acetyl group at the 6th position, a chlorine atom at the 3rd position, and a ketone group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-3-chloropyridin-2(1H)-one can be achieved through several methods. One common approach involves the chlorination of 6-acetylpyridin-2(1H)-one. This reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:

6-Acetylpyridin-2(1H)-one+Thionyl chlorideThis compound+Sulfur dioxide+Hydrogen chloride\text{6-Acetylpyridin-2(1H)-one} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 6-Acetylpyridin-2(1H)-one+Thionyl chloride→this compound+Sulfur dioxide+Hydrogen chloride

Another method involves the direct acetylation of 3-chloropyridin-2(1H)-one using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-3-chloropyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and mild heating.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

Major Products Formed

    Substitution: 6-Acetyl-3-aminopyridin-2(1H)-one, 6-Acetyl-3-thiopyridin-2(1H)-one.

    Reduction: 6-(1-Hydroxyethyl)-3-chloropyridin-2(1H)-one.

    Oxidation: 6-(2-Oxoethyl)-3-chloropyridin-2(1H)-one.

Scientific Research Applications

6-Acetyl-3-chloropyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 6-Acetyl-3-chloropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and chlorine groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Acetylpyridin-2(1H)-one: Lacks the chlorine atom at the 3rd position.

    3-Chloropyridin-2(1H)-one: Lacks the acetyl group at the 6th position.

    6-Acetyl-3-bromopyridin-2(1H)-one: Contains a bromine atom instead of chlorine at the 3rd position.

Uniqueness

6-Acetyl-3-chloropyridin-2(1H)-one is unique due to the presence of both the acetyl and chlorine groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups allows for diverse chemical transformations and applications that may not be possible with similar compounds.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

6-acetyl-3-chloro-1H-pyridin-2-one

InChI

InChI=1S/C7H6ClNO2/c1-4(10)6-3-2-5(8)7(11)9-6/h2-3H,1H3,(H,9,11)

InChI Key

VJUWSOOIWSLVMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C(=O)N1)Cl

Origin of Product

United States

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